![molecular formula C17H11NOS B11842300 1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11842300.png)
1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one is a complex organic compound with the molecular formula C₁₇H₁₁NOS and a molecular weight of 277.34 g/mol This compound is characterized by its unique structure, which includes an indeno-thiophene core fused with an amino and phenyl group
Preparation Methods
The synthesis of 1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-thiophene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the indeno-thiophene structure.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or amines.
Phenyl Group Addition: The phenyl group is typically added via Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one can be compared with other similar compounds, such as:
1-Amino-3-phenyl-8H-indeno[1,2-b]thiophen-8-one: Differing in the position of the thiophene ring fusion, this compound may exhibit different chemical and biological properties.
1-Amino-3-phenyl-8H-indeno[1,2-d]thiophen-8-one: Another positional isomer with unique characteristics.
1-Amino-3-phenyl-8H-indeno[1,2-c]furan-8-one: Replacing the sulfur atom with oxygen, this compound has different reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H11NOS |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-amino-1-phenylindeno[1,2-c]thiophen-4-one |
InChI |
InChI=1S/C17H11NOS/c18-17-14-13(11-8-4-5-9-12(11)15(14)19)16(20-17)10-6-2-1-3-7-10/h1-9H,18H2 |
InChI Key |
WCEUQMOOQVPKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C3=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)
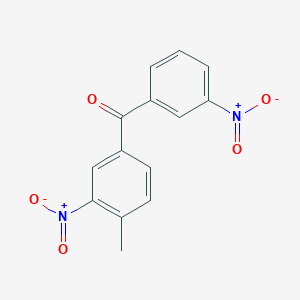
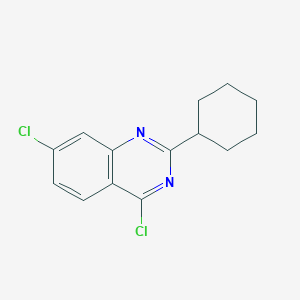
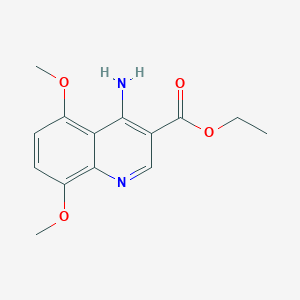
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11842250.png)


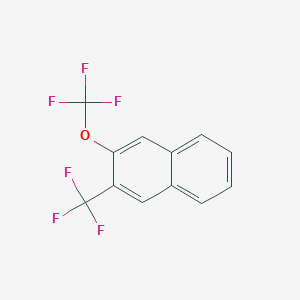
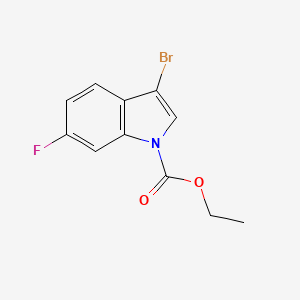

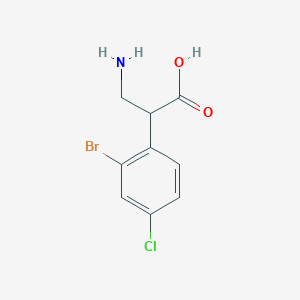

![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)
![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)
